molecular formula C16H13N3O3 B352866 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone CAS No. 2004-83-3

2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B352866
CAS No.: 2004-83-3
M. Wt: 295.29g/mol
InChI Key: XKXFIYIVDZLVSG-UHFFFAOYSA-N
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Description

2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The specific structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-5-nitrobenzophenone with acetic anhydride under reflux conditions to form the quinazolinone core . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the quinazolinone core can inhibit specific enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methyl and nitro groups on the phenyl ring enhances its potential as a pharmacologically active compound .

Properties

CAS No.

2004-83-3

Molecular Formula

C16H13N3O3

Molecular Weight

295.29g/mol

IUPAC Name

2-methyl-3-(2-methyl-5-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C16H13N3O3/c1-10-7-8-12(19(21)22)9-15(10)18-11(2)17-14-6-4-3-5-13(14)16(18)20/h3-9H,1-2H3

InChI Key

XKXFIYIVDZLVSG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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